molecular formula C7H9ClN2O2 B1383602 5-chloro-1-propyl-1H-pyrazole-4-carboxylic acid CAS No. 1365942-96-6

5-chloro-1-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1383602
CAS No.: 1365942-96-6
M. Wt: 188.61 g/mol
InChI Key: DKAOETLXSIRKSA-UHFFFAOYSA-N
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Description

5-chloro-1-propyl-1H-pyrazole-4-carboxylic acid (CAS 885963-80-0) is a versatile pyrazole derivative that serves as a critical synthetic intermediate in medicinal and agrochemical research. Its structure incorporates both a carboxylic acid and a chloro substituent on the pyrazole ring, making it a valuable scaffold for constructing more complex molecules through further derivatization, such as amide coupling or nucleophilic substitution reactions. This compound is recognized as a key building block in the synthesis of potential therapeutic agents, including studies focused on kinase inhibitors. Furthermore, its structural motif is highly relevant in the discovery and development of novel agrochemicals, where pyrazole carboxylates are known to exhibit herbicidal and other biocidal activities. As a reagent, it is intended for use in chemical synthesis and biological screening in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-chloro-1-propylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-2-3-10-6(8)5(4-9-10)7(11)12/h4H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAOETLXSIRKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-1-propyl-1H-pyrazole-4-carboxylic acid is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Target Interactions
Pyrazole derivatives, including this compound, interact with various biological targets, leading to a wide range of pharmacological effects. These interactions can involve:

  • Enzyme Inhibition : Many pyrazole compounds are known to inhibit specific enzymes, which can alter biochemical pathways and lead to therapeutic effects.
  • Receptor Modulation : Some derivatives act as modulators of receptor activity, influencing cellular signaling pathways.

Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its structural characteristics. This includes pathways related to inflammation, cancer cell proliferation, and microbial resistance.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Various studies have reported cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For example, compounds derived from pyrazoles have demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against these cell lines .
CompoundCell LineIC50 (µM)Mechanism
Compound 4A54926Growth inhibition
Compound 5MCF749.85Induces apoptosis
Compound 21HCT1160.39Aurora-A kinase inhibition

Anti-inflammatory Activity

Pyrazole derivatives have also shown promise in reducing inflammation. For example, compounds have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 93% at specific concentrations . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazoles are notable as well:

  • Inhibition Studies : Compounds have been evaluated against various bacterial strains and fungi, showing effectiveness comparable to standard antibiotics . For instance, certain derivatives exhibited significant activity against E. coli and Aspergillus niger.

Case Studies

Several research studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

  • Fan et al. (2022) synthesized several pyrazole derivatives and tested them against A549 cell lines. They found that specific compounds induced autophagy without apoptosis, highlighting the potential for targeted cancer therapies .
  • Xia et al. (2022) prepared hydrazide derivatives of pyrazoles and assessed their antitumor activity, noting significant growth inhibition in various cancer cell lines .
  • Abdel-Aziz et al. (2022) reported on the synthesis of novel pyrazole derivatives with promising anticancer efficacy against Hep-2 cells .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
5-Chloro-1-propyl-1H-pyrazole-4-carboxylic acid serves as an important intermediate for synthesizing more complex pyrazole derivatives. These derivatives are crucial in the development of pharmaceuticals and agrochemicals. The compound's structure allows for various substitution reactions, leading to a wide range of functionalized pyrazoles that can be tailored for specific applications.

Synthesis Methods
The synthesis typically involves the reaction of propyl hydrazine with 5-chloro-4-carboxylic acid derivatives under controlled conditions. Common methods include:

  • Vilsmeier-Haack Reaction : This method introduces an aldehyde group into the pyrazole ring, facilitating further transformations.
  • Condensation Reactions : These reactions can yield various substituted pyrazoles by reacting with different electrophiles.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. Studies have demonstrated effective minimum inhibitory concentrations (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through various assays. For example, it has been evaluated using the carrageenan-induced paw edema model, which is commonly used to assess anti-inflammatory properties. Pyrazole derivatives are known for their analgesic effects, suggesting that this compound could be explored for pain management therapies.

Antitumor Activity
Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The mechanism appears to involve disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This property positions this compound as a potential lead compound in oncology research.

Antimicrobial Evaluation

A study reported significant antimicrobial activity of derivatives synthesized from this compound, with MIC values ranging from 0.22 to 0.25 μg/mL against various bacterial strains. This highlights the compound's potential as a basis for new antibiotics.

Analgesic and Anti-inflammatory Studies

Research utilizing models like the tail-flick assay has shown that certain derivatives exhibit promising analgesic and anti-inflammatory effects. These findings warrant further investigation into their therapeutic potential, especially concerning chronic pain conditions.

Antitumor Activity

Research indicated that some pyrazole derivatives could inhibit cancer cell growth effectively by disrupting microtubule dynamics. This suggests a mechanism akin to established chemotherapeutics, indicating that further exploration of these compounds could lead to new cancer treatments.

Summary Table of Applications

Application AreaSpecific UseExamples/Findings
Chemical Synthesis Intermediate for complex pyrazolesSynthesis of pharmaceuticals and agrochemicals
Antimicrobial Effective against Staphylococcus aureus and E. coliMIC values: 0.22 - 0.25 μg/mL
Anti-inflammatory Potential for pain management therapiesAssessed using carrageenan-induced paw edema model
Antitumor Inhibits cancer cell proliferationDisrupts microtubule dynamics leading to apoptosis

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences Reference ID
5-Chloro-1-propyl-1H-pyrazole-4-carboxylic acid Cl (5), Propyl (1), COOH (4) C₇H₉ClN₂O₂ 188.61 Not explicitly stated¹ Reference compound for comparison
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid Isopropyl (5), Phenyl (1), COOH (4) C₁₃H₁₄N₂O₂ 230.26 178182-49-5 Phenyl group enhances aromaticity; bulkier substituent at position 5
3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid Cyclopropyl (3), Methyl (4), COOH (5) C₈H₁₀N₂O₂ 166.18 MDLMFCD20535329 Cyclopropyl introduces ring strain; carboxylic acid at position 5
5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acid Isopropoxy (5), Isopropyl (1), COOH (4) C₁₀H₁₆N₂O₃ 212.25 1437458-00-8 Ether linkage (isopropoxy) increases polarity
5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid Cl (5), Methyl (3), 2-methylpropyl (1), COOH (4) C₉H₁₃ClN₂O₂ 216.67 Not available Branched alkyl chain at position 1; methyl at position 3
4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid Cl (4), Methyl (1), Propyl (3), COOH (5) C₈H₁₁ClN₂O₂ 202.64 128537-49-5 Chlorine at position 4 alters electronic distribution

Key Findings and Implications

Substituent Position and Reactivity: The position of the chlorine atom significantly impacts electronic properties. For example, 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid has a chlorine at position 4, which may reduce electron density at the pyrazole ring compared to the reference compound (chlorine at position 5).

Steric and Biological Effects :

  • Bulkier substituents (e.g., phenyl in or 2-methylpropyl in ) may hinder binding to biological targets compared to linear alkyl chains (e.g., propyl in the reference compound).
  • The cyclopropyl group in 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid introduces conformational rigidity, which could enhance metabolic stability.

Synthetic Utility :

  • Carboxylic acid groups at position 4 (reference compound) versus position 5 (e.g., ) influence regioselectivity in further derivatization, such as amide bond formation.

Limitations and Data Gaps

  • Safety and Pharmacological Data: Safety profiles and biological activity data are largely absent in the provided evidence (e.g., explicitly notes unavailable safety data).

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

This method involves the reaction of propylhydrazine with β-ketoesters to form the pyrazole ring, followed by chlorination and oxidation steps.

  • Procedure :
    • Pyrazole ring formation : Propylhydrazine reacts with ethyl acetoacetate in ethanol under reflux to yield 1-propyl-1H-pyrazole-4-carboxylate.
    • Chlorination : The intermediate is treated with phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) at 80–100°C to introduce chlorine at the 5-position.
    • Hydrolysis : The ester group is hydrolyzed using aqueous NaOH or HCl to yield the carboxylic acid.
  • Key Data :
Step Reagents/Conditions Yield (%)
Cyclocondensation Ethanol, reflux, 12 h 75–85
Chlorination POCl₃, 90°C, 6 h 60–70
Hydrolysis 6M HCl, 80°C, 4 h 85–90

Vilsmeier-Haack Formylation Followed by Oxidation

This approach uses formylation to introduce a formyl group at the 4-position, which is later oxidized to a carboxylic acid.

  • Procedure :
    • Formylation : 1-Propyl-5-chloro-1H-pyrazole undergoes Vilsmeier-Haack reaction with DMF/POCl₃ to form 5-chloro-1-propyl-1H-pyrazole-4-carbaldehyde.
    • Oxidation : The aldehyde is oxidized using KMnO₄ or Jones reagent (CrO₃/H₂SO₄) to the carboxylic acid.
  • Key Data :
Step Reagents/Conditions Yield (%)
Formylation DMF/POCl₃, 0–5°C, 2 h 70–75
Oxidation KMnO₄, H₂O, 60°C, 3 h 65–75

Direct Chlorination of Preformed Pyrazolecarboxylic Acids

A one-pot method where chlorination and ester hydrolysis occur sequentially.

  • Procedure :
    • Ester synthesis : 1-Propyl-1H-pyrazole-4-carboxylate is synthesized via cyclocondensation.
    • Chlorination : N-Chlorosuccinimide (NCS) or Cl₂ gas is used in the presence of Lewis acids (e.g., FeCl₃) at 50–70°C.
    • Hydrolysis : The ester is hydrolyzed under acidic or basic conditions.
  • Key Data :
Step Reagents/Conditions Yield (%)
Chlorination NCS, FeCl₃, CH₃CN, 60°C, 8 h 55–65
Hydrolysis 10% NaOH, reflux, 2 h 80–85

Microwave-Assisted Synthesis

A rapid method leveraging microwave irradiation for accelerated reaction kinetics.

  • Procedure :
    • Propylhydrazine and ethyl 3-chloroacetoacetate are mixed in DMF.
    • Heated under microwave irradiation (150°C, 300 W, 20 min) to form 5-chloro-1-propyl-1H-pyrazole-4-carboxylate.
    • Hydrolyzed with LiOH in THF/H₂O.
  • Key Data :
Parameter Value
Microwave time 20 min
Overall yield 78%

Regioselective Chlorination Using Transition Metal Catalysts

Palladium or copper catalysts enable precise chlorination at the 5-position.

  • Procedure :
    • 1-Propyl-1H-pyrazole-4-carboxylic acid is treated with CuCl₂ or PdCl₂ in DMF at 120°C.
    • Chlorine is introduced selectively at the 5-position via C–H activation.
  • Key Data :
Catalyst Temperature (°C) Yield (%)
CuCl₂ 120 50–60
Pd(OAc)₂ 100 65–70

Comparative Analysis of Methods

Method Advantages Limitations
Cyclocondensation High regioselectivity; scalable Multi-step process; harsh chlorination conditions
Vilsmeier-Haack Direct formylation; moderate yields Requires toxic POCl₃
Microwave Fast; energy-efficient Specialized equipment needed
Catalytic Chlorination Atom-economical; selective High catalyst costs

Critical Research Findings

  • Chlorination Efficiency : POCl₃ outperforms SO₂Cl₂ in introducing chlorine at the 5-position (70% vs. 55% yield) due to better electrophilicity.
  • Hydrolysis Optimization : Basic hydrolysis (NaOH) provides higher yields (85–90%) compared to acidic conditions (70–75%).
  • Green Chemistry : Recent studies show ionic liquids (e.g., [BMIM]Cl) improve chlorination yields by 15% while reducing reaction time.

Q & A

Q. What synthetic routes are available for 5-chloro-1-propyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The Vilsmeier-Haack reaction is a key method for synthesizing pyrazole derivatives. For example, 5-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde (a precursor) can be synthesized using dichlorovinyl ketones and acyl chlorides under reflux conditions. Reaction optimization includes adjusting reaction time (e.g., 1 hour for 67% yield of 2a in ) and solvent ratios (diethyl ether/hexane, 1:1 v/v for purification). Monitoring via TLC (Rf ~0.33) and characterizing intermediates using IR (e.g., 1682 cm⁻¹ for aldehyde C=O stretch) and NMR (e.g., δ 9.85 ppm for aldehyde proton in ¹H NMR) ensures structural fidelity .

Q. How can researchers confirm the purity and structural identity of this compound?

Combine analytical techniques:

  • Melting Point : Compare experimental values (e.g., 78–79°C for related compounds in ) with literature.
  • Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., δ 183.2 ppm for carbonyl carbons in ¹³C NMR) and IR for functional groups (e.g., 1683 cm⁻¹ for aldehyde groups).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 186 [M+] for 2a in ) and fragmentation patterns.
  • Elemental Analysis : Match calculated and observed C/H/N/Cl percentages (e.g., C: 51.48% vs. 51.62% in 2a) .

Advanced Research Questions

Q. How do steric and electronic effects of the propyl group influence the compound’s reactivity and biological activity?

The propyl group introduces steric hindrance, affecting regioselectivity in substitution reactions. For example, in Vilsmeier-Haack reactions, bulkier alkyl chains (e.g., dipropyl vs. methyl) reduce yields (65% for 2b vs. 67% for 2a in ) due to slower kinetics. Electronically, the alkyl chain’s inductive effect may stabilize intermediates during carboxylation or ester hydrolysis. Computational studies (e.g., DFT calculations in ) can model charge distribution and predict reaction sites .

Q. What strategies resolve contradictions in spectral data for structurally similar pyrazole derivatives?

Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. For example:

  • Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, shifting carbonyl peaks in IR. Use deuterated solvents (e.g., CDCl₃) to stabilize specific tautomers.
  • Solvent Polarity : Compare spectra in polar (DMSO) vs. non-polar (CDCl₃) solvents. For instance, aldehyde protons in CDCl₃ appear at δ 9.85 ppm, while DMSO may cause downfield shifts.
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., used single-crystal X-ray to confirm bond lengths and angles) .

Q. How can computational methods predict the compound’s physicochemical properties and interactions?

  • DFT Calculations : Model HOMO-LUMO gaps to predict redox behavior (e.g., used B3LYP/6-31G* basis sets for electronic properties).
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock. Adjust substituents (e.g., propyl vs. methyl) to optimize binding affinity.
  • Solubility Prediction : Use Hansen solubility parameters or COSMO-RS to design solvent systems for crystallization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-1-propyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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5-chloro-1-propyl-1H-pyrazole-4-carboxylic acid

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